molecular formula C10H17NO4 B3029229 1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 59433-50-0

1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B3029229
CAS RN: 59433-50-0
M. Wt: 215.25 g/mol
InChI Key: ZQEBQGAAWMOMAI-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a compound that is often used in the synthesis of various pharmaceuticals and as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those with tert-butoxycarbonyl (Boc) protection, involves various strategies. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also includes the in situ hydrolysis of t-butyl esters . Another study describes the large-scale preparation of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been efficiently achieved from readily available starting materials .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been determined, showing that the proline ring adopts an envelope conformation . Similarly, the structure of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has been analyzed, revealing the envelope conformation of the pyrrolidine ring and the dihedral angles between the carboxyl group plane and the methoxy group .

Chemical Reactions Analysis

Pyrrolidine derivatives with tert-butoxycarbonyl protection are versatile intermediates in various chemical reactions. For instance, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen leads to 5-substituted pyrroles, which are precursors of prodigiosin . Divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines have been studied, showing different pathways and products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The tert-butoxycarbonyl group is known for its steric bulk and its ability to protect amines during synthesis. The crystal structure analysis provides insights into the conformation and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and reactivity . The diastereoselectivity of the Mukaiyama crossed-aldol-type reaction has been observed in the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, which is important for controlling stereochemistry in the synthesis of complex molecules .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure Analysis : The synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized using iso-butoxycarbonyl chloride, highlights the structural and crystallographic significance of related compounds (Naveen et al., 2007).
  • Conformational Studies : In another study, the title compound (C11H19NO5) featuring a similar structure demonstrated a specific envelope conformation, providing insights into the molecular conformation of such compounds (Jing Yuan et al., 2010).

Chemical Reactions and Synthesis

  • Novel Reagent Development : The development of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various acidic proton-containing substrates exemplifies the innovative use of tert-butoxycarbonyl derivatives in chemical reactions (Yukako Saito et al., 2006).
  • Chiral Building Blocks in Synthesis : Tert-butoxycarbonyl-protected N-carboxanhydrides of amino acids have been used to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, illustrating the role of these compounds in synthesizing chiral building blocks for biologically active nitrogen-containing compounds (Leban & Colson, 1996).

Asymmetric Synthesis and Catalysis

  • Asymmetric Synthesis for Natural Products : The Sharpless reaction using racemic N-(tert-butoxycarbonyl)-3-hydroxy-4-pentenylamine leads to asymmetric synthesis, providing optically active compounds for the synthesis of biologically active natural products (H. Takahata et al., 1991).
  • Catalysis in Organic Synthesis : In the context of organometallic chemistry, Pt(II) complexes containing chiral ligands derived from tert-butoxycarbonyl-pyrrolidine have been synthesized and used in asymmetric hydroformylation of olefins, showcasing their utility in catalytic processes (Stille et al., 1991).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBQGAAWMOMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0
Record name 37784-17-1
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Record name tert-Butoxycarbonylproline
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Record name 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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